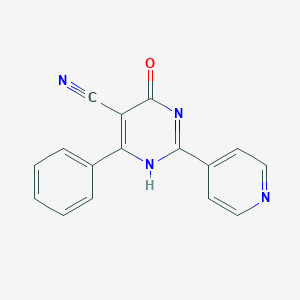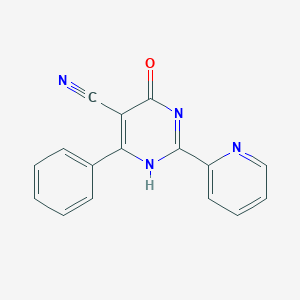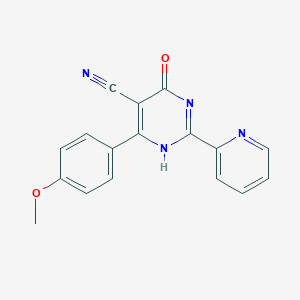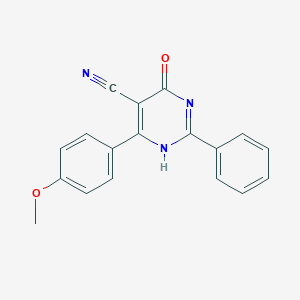![molecular formula C12H9ClF3N3O2 B7786480 (4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-methyl-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B7786480.png)
(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-methyl-5-(trifluoromethyl)pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-methyl-5-(trifluoromethyl)pyrazol-3-one” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-methyl-5-(trifluoromethyl)pyrazol-3-one involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. For example, one method might involve the use of a manganese catalyst and magnesium metal to facilitate a C-H alkylation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis techniques. These methods would be optimized for efficiency and yield, often using automated systems to control reaction conditions and ensure consistency.
Chemical Reactions Analysis
Types of Reactions: (4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-methyl-5-(trifluoromethyl)pyrazol-3-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions it undergoes depend on the reagents and conditions used.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. The conditions for these reactions can vary, but typically involve controlled temperatures and pressures to ensure the desired reaction occurs.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction and conditions used. For example, an oxidation reaction might produce a different set of products compared to a reduction or substitution reaction.
Scientific Research Applications
(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-methyl-5-(trifluoromethyl)pyrazol-3-one has a wide range of scientific research applications. It is used in fields such as chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or catalyst in various reactions. In biology and medicine, it may be used in studies involving cellular processes or as a potential therapeutic agent. In industry, it could be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of (4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-methyl-5-(trifluoromethyl)pyrazol-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used. For example, in a biological setting, it might interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-methyl-5-(trifluoromethyl)pyrazol-3-one can be identified using PubChem’s 2-D and 3-D neighboring sets. These sets identify compounds with similar chemical structures based on their 2-D or 3-D configurations .
Uniqueness: What makes this compound unique is its specific chemical structure and the resulting properties. This uniqueness can make it particularly useful in certain applications where other similar compounds might not be as effective.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties make it valuable in fields such as chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers utilize this compound effectively in their work.
Properties
IUPAC Name |
(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-methyl-5-(trifluoromethyl)pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O2/c1-19-11(21)7(10(18-19)12(14,15)16)5-17-8-4-6(13)2-3-9(8)20/h2-5,17,20H,1H3/b7-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHMXCNTSLVWBM-ALCCZGGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC2=C(C=CC(=C2)Cl)O)C(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\NC2=C(C=CC(=C2)Cl)O)/C(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]carbamate](/img/structure/B7786401.png)
![[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]thiourea](/img/structure/B7786408.png)
![methyl 2-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate](/img/structure/B7786424.png)



![N-(4-bromophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B7786443.png)
![methyl 2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]acetate](/img/structure/B7786466.png)
![4-chloro-N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B7786471.png)
![(4Z)-2-methyl-4-[(4-nitroanilino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B7786482.png)
![methyl 4-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B7786483.png)


![(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-3-(phenylhydrazinylidene)indol-2-one](/img/structure/B7786493.png)
